molecular formula C10H14O6 B038782 mono-2-(Methacryloyloxy)ethyl succinate CAS No. 20882-04-6

mono-2-(Methacryloyloxy)ethyl succinate

Cat. No.: B038782
CAS No.: 20882-04-6
M. Wt: 230.21 g/mol
InChI Key: ZEWLHMQYEZXSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid, also known as Mono-2-(Methacryloyloxy)Ethyl Succinate, is an organic compound with the molecular formula C10H14O6. This compound is characterized by the presence of a methacryloyloxy group attached to an ethoxy group, which is further connected to a succinic acid moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties .

Scientific Research Applications

4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid typically involves the esterification of succinic acid with 2-hydroxyethyl methacrylate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and chromatography, to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid primarily involves its ability to undergo polymerization. The methacryloyloxy group can initiate free radical polymerization, leading to the formation of polymers with various applications. The compound’s molecular structure allows it to interact with other monomers and cross-linking agents, forming networks that provide mechanical strength and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methacryloyloxyethyl succinate
  • 4-[2-(2-Methyl-1-oxoprop-2-enoxy)ethoxy]-4-oxobutanoic acid
  • 4-Keto-4-(2-Methacryloyloxyethoxy)Butyric Acid

Uniqueness

4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its methacryloyloxy group provides excellent polymerization capabilities, while the succinic acid moiety offers additional chemical stability and reactivity .

Properties

IUPAC Name

4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLHMQYEZXSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864964
Record name (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20882-04-6
Record name Methacryloyloxyethyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20882-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxyethyl methacrylate (25 g, 0.195 mol) and succinic anhydride (19.5 g, 0.195 mol) were added to dichloromethane (200 mL) under nitrogen. Triethylamine (28.5 ml, 20.72 g, 1.05 equiv.) was then added dropwise over 20 minutes and the reaction mixture was refluxed for 1.5 hours. The reaction mixture was then diluted with dichloromethane (200 mL), washed with 2 M HCl (150 mL) and then finally with brine (100 mL). The organic phase was separated from the aqueous phase, dried (MgSO4 and Na2SO4) and evaporated to dryness, yielding a viscous, colourless liquid (34.9 g, 77.8% yield). 1H NMR (1.89 (s, 3H, CH3), 2.59-2.67 (m, 4H, 2×CH2CO), 4.31 (br.s, 4H, 2×CH2OCO), 5.55 (s, 1H, vinyl CH), 6.08 (s, 1H, vinyl CH). 13C NMR δ 17.96, 28.64, 28.73, 62.15, 62.29, 126.12, 135.79, 167.11, 171.90, 177.73.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
77.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.